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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyloxazol-2-YL)methanamine is a heterocyclic organic compound featuring an oxazole

ring, a methyl group, and a methanamine substituent. As a substituted oxazole, it holds

potential as a building block in medicinal chemistry and drug discovery, making the thorough

characterization of its spectroscopic properties essential for its application in synthesis and

quality control. This guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While

publicly accessible experimental spectra for (4-Methyloxazol-2-YL)methanamine are not

readily available in common scientific databases, spectroscopic data for its hydrochloride salt is

indicated to be available from commercial suppliers such as BLD Pharm.[1] This guide offers a

predictive analysis based on the compound's structure to aid researchers in its identification

and characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4-Methyloxazol-2-
YL)methanamine. These predictions are derived from established principles of NMR, IR, and

MS, and by analyzing the chemical environment of the atoms and bonds within the molecule.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.4 s 1H H5 (oxazole ring)

~4.0 s 2H -CH₂-NH₂

~2.2 s 3H -CH₃

~1.5-2.5 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment

~165 C2 (oxazole ring)

~148 C4 (oxazole ring)

~125 C5 (oxazole ring)

~45 -CH₂-NH₂

~10 -CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretch (amine)

3100-3000 Weak C-H stretch (aromatic/vinylic)

2950-2850 Medium C-H stretch (aliphatic)

~1650 Medium C=N stretch (oxazole ring)

~1580 Medium C=C stretch (oxazole ring)

~1450 Medium CH₂/CH₃ bend

~1100 Strong C-O-C stretch (oxazole ring)
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Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

112 [M]⁺ (Molecular Ion)

97 [M - NH]⁺

82 [M - CH₂NH₂]⁺

54 [C₃H₂N]⁺

42 [C₂H₄N]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

discussed above. These protocols are standard for the analysis of small organic molecules like

(4-Methyloxazol-2-YL)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (4-Methyloxazol-2-
YL)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for

the hydrochloride salt). The choice of solvent should ensure the compound is fully dissolved.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.
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¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a

wide spectral width to encompass all expected carbon signals.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard. Integrate the

peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact by applying pressure with the

built-in clamp.

For liquid samples (Neat): Place a drop of the liquid sample between two salt plates (e.g.,

NaCl or KBr).

For KBr pellet (solids): Grind a small amount of the sample with dry potassium bromide

(KBr) and press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source. Electron

Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is

suitable for less volatile or more polar compounds, especially the hydrochloride salt.

Data Acquisition:

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion

or through a liquid chromatograph (LC-MS). For EI, the sample is often introduced via a

gas chromatograph (GC-MS) or a direct insertion probe.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-

resolution mass spectrometry (HRMS), the instrument should be capable of resolving

small mass differences to aid in molecular formula determination.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound. For HRMS data, use the accurate mass to confirm

the elemental composition.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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